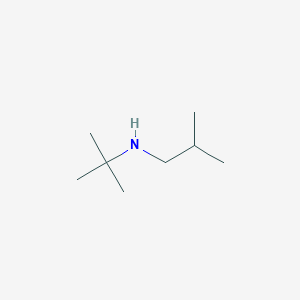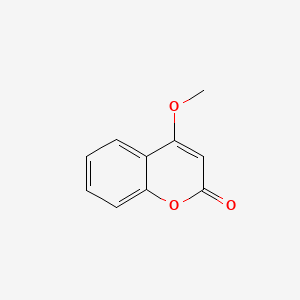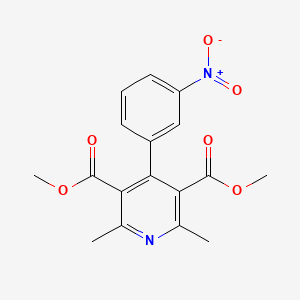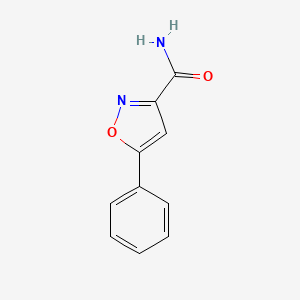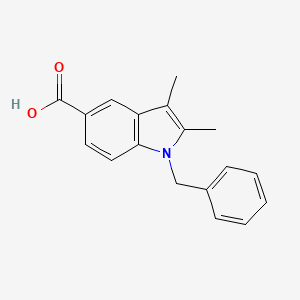
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
“1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid” is a chemical compound with the CAS Number: 313498-12-3 . Its molecular weight is 279.34 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17NO2/c1-12-13 (2)19 (11-14-6-4-3-5-7-14)17-9-8-15 (18 (20)21)10-16 (12)17/h3-10H,11H2,1-2H3, (H,20,21) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.34 . It is stored at ambient temperature . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Oligomerization in Organic Chemistry : Indole derivatives, including those similar to 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid, have been studied for their ability to form oligomers. In a study by Mutulis et al. (2008), two molecules of indole derivative reacted with thiol compounds, leading to the formation of complex structures like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions also resulted in the formation of dimers and trimers of indole derivatives, highlighting their potential in synthetic organic chemistry (Mutulis et al., 2008).
Synthesis of Brominated and Nitrated Indole Derivatives : The work of Miki et al. (2006, 2007) explored the bromination and nitration of dimethyl indole derivatives. These processes led to the formation of products like dimethyl 5-bromoindole-2,3-dicarboxylate and various nitroindole derivatives. Such chemical transformations are crucial in medicinal chemistry for creating compounds with potential therapeutic applications (Miki et al., 2006); (Miki et al., 2007).
Development of Bioactive Compounds : Hutchinson et al. (2009) described the synthesis of a compound related to this compound as a potent inhibitor of leukotriene synthesis. This research highlights the potential of such compounds in the development of new drugs for treating conditions like asthma (Hutchinson et al., 2009).
Analgesic and Anti-Inflammatory Applications : Sondhi et al. (2007) investigated indole-2-carboxylic acid derivatives for their anti-inflammatory and analgesic activities. Compounds derived from these reactions exhibited significant biological activities, suggesting their potential use in pharmaceuticals (Sondhi et al., 2007).
Synthesis of Indole-Benzimidazole Derivatives : Wang et al. (2016) conducted research on the synthesis of novel indole-benzimidazole derivatives, starting from indole carboxylic acids. These compounds could have applications in medicinal chemistry and drug design (Wang et al., 2016).
Synthesis of Ellipticine Derivatives : Miki et al. (2005) studied the synthesis of ellipticine derivatives from 1-benzylindole-2,3-dicarboxylic anhydride, showcasing the utility of indole derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Miki et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s diverse biological and clinical applications .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with biomolecules often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its activity.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways involved in cell growth and apoptosis, making them potential candidates for cancer therapy . Additionally, these compounds can affect the expression of genes related to cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in gene expression, influencing cellular functions. For instance, indole derivatives have been shown to inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of enzymes involved in the metabolism of amino acids and nucleotides . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The compound’s localization can influence its activity and effectiveness, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound to interact with its target biomolecules and exert its effects on cellular processes.
Propriétés
IUPAC Name |
1-benzyl-2,3-dimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-13(2)19(11-14-6-4-3-5-7-14)17-9-8-15(18(20)21)10-16(12)17/h3-10H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVAZMLZZGYECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340341 | |
| Record name | 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313498-12-3 | |
| Record name | 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







